2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,4-dimethylphenyl)acetamide
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Overview
Description
2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,4-dimethylphenyl)acetamide is a complex organic compound with a unique structure that includes a benzenesulfonyl group, a dimethylpyridinone ring, and a dimethylphenylacetamide moiety
Preparation Methods
The synthesis of 2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,4-dimethylphenyl)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridinone ring, followed by the introduction of the benzenesulfonyl group and the dimethylphenylacetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized under specific conditions, leading to the formation of sulfone derivatives.
Reduction: The pyridinone ring can be reduced to form dihydropyridine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction pathway and conditions.
Scientific Research Applications
2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,4-dimethylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Researchers are exploring its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to receptor sites, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact mechanism of action for each application.
Comparison with Similar Compounds
Similar compounds include other benzenesulfonyl derivatives and pyridinone-based molecules. Compared to these compounds, 2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,4-dimethylphenyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Some similar compounds are:
- 2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-chlorophenyl)acetamide
- 2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-chloro-2-methylphenyl)acetamide
These compounds share structural similarities but may differ in their reactivity and applications due to variations in their substituents.
Biological Activity
The compound 2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,4-dimethylphenyl)acetamide is a complex organic molecule known for its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its pharmacological properties.
Chemical Structure and Synthesis
The molecular structure of this compound features a benzenesulfonyl group , a dimethyl-substituted pyridine ring , and an N-(2,4-dimethylphenyl)acetamide moiety . The synthesis typically involves multiple steps:
- Formation of the Pyridine Ring : Achieved through cyclization reactions under acidic or basic conditions.
- Introduction of the Benzenesulfonyl Group : Utilized via sulfonylation reactions with benzenesulfonyl chloride.
- Coupling with Dimethylphenylacetamide : Accomplished through amide bond formation using coupling reagents like EDCI or DCC.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- The benzenesulfonyl group may modulate the activity of various enzymes or receptors.
- The pyridine ring and the dimethylphenylacetamide moiety contribute to the compound's overall pharmacological effects by engaging with different biological pathways.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For instance, compounds related to this structure have been tested against human liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cancer cells, demonstrating notable antiproliferative effects.
Cell Line | IC50 Value (μM) | Activity Level |
---|---|---|
SK-Hep-1 | 6.46 | High |
MDA-MB-231 | 6.56 | High |
NUGC-3 | 5.84 | Moderate |
- Antimicrobial Properties : The compound has shown efficacy against various microbial strains in vitro. For example, minimal inhibitory concentrations (MIC) were reported as low as 50 μg/mL for certain derivatives.
Case Studies
Several studies have focused on the biological evaluation of similar compounds:
- Antidiabetic Potential : Research on fluoropyrazolesulfonylurea derivatives indicated that modifications similar to those in our compound could lead to significant antidiabetic activity.
- Neuroprotective Effects : Investigations into sulfonamide derivatives have highlighted their potential in protecting neuronal cells from oxidative stress and injury.
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxopyridin-1-yl]-N-(2,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-15-10-11-20(16(2)12-15)24-21(26)14-25-18(4)13-17(3)22(23(25)27)30(28,29)19-8-6-5-7-9-19/h5-13H,14H2,1-4H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPABAMRNFYKDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=CC(=C(C2=O)S(=O)(=O)C3=CC=CC=C3)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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